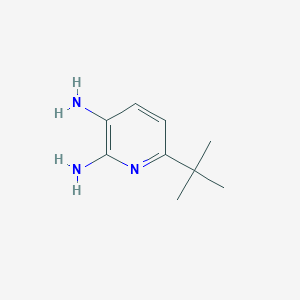

6-Tert-butylpyridine-2,3-diamine

CAS No.: 893444-20-7

Cat. No.: VC8354396

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893444-20-7 |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 6-tert-butylpyridine-2,3-diamine |

| Standard InChI | InChI=1S/C9H15N3/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12) |

| Standard InChI Key | AFMWNDCUXANUMK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC(=C(C=C1)N)N |

| Canonical SMILES | CC(C)(C)C1=NC(=C(C=C1)N)N |

Introduction

Structural and Electronic Characteristics

Comparative Basicity and Steric Effects

Pyridine derivatives with bulky substituents, such as 2,6-di-tert-butylpyridine, exhibit reduced basicity compared to unsubstituted pyridine due to steric hindrance around the nitrogen lone pair . For example, the pKa of 2,6-di-tert-butylpyridine’s conjugate acid in 50% aqueous ethanol is 3.58, significantly lower than pyridine’s pKa of 4.38 . This steric shielding effect likely applies to 6-tert-butylpyridine-2,3-diamine, where the tert-butyl group at position 6 and amino groups at positions 2 and 3 could further restrict access to the nitrogen lone pair.

| Compound | pKa (Conjugate Acid) | Key Structural Features |

|---|---|---|

| Pyridine | 4.38 | Unsubstituted |

| 2,6-Di-tert-butylpyridine | 3.58 | Steric hindrance at 2,6 positions |

| 6-tert-butylpyridine-2,3-diamine (predicted) | ~3.0–3.5 | Steric + electronic modulation |

Synthetic Pathways and Challenges

Analogous Synthesis Strategies

The synthesis of 2,6-di-tert-butylpyridine involves Friedel-Crafts alkylation of pyridine with tert-butyl chloride under acidic conditions . For 6-tert-butylpyridine-2,3-diamine, a plausible route could involve:

-

Directed ortho-metalation: Using a directing group (e.g., amino) to install tert-butyl at position 6.

-

Diamine functionalization: Introducing amino groups via nitration/reduction or direct amination.

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods to install tert-butyl and amino groups without over-functionalization.

-

Computational Studies: Modeling electronic effects to predict reactivity and basicity.

-

Catalytic Screening: Testing efficacy in polymerization, C–H activation, or asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume